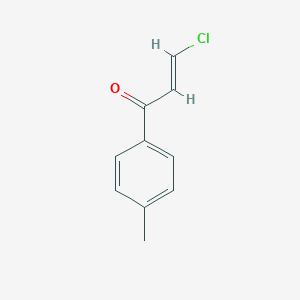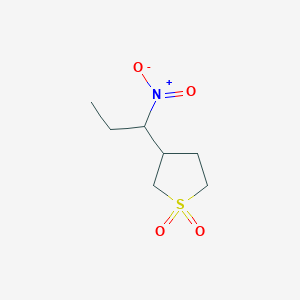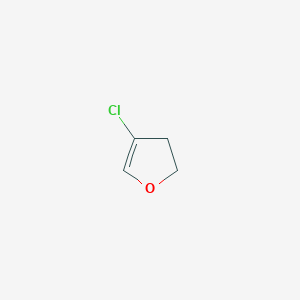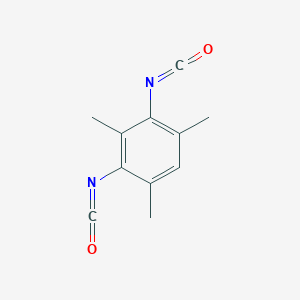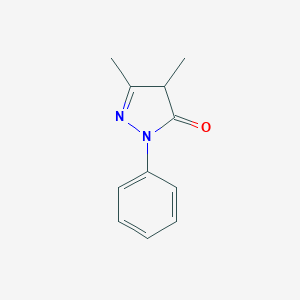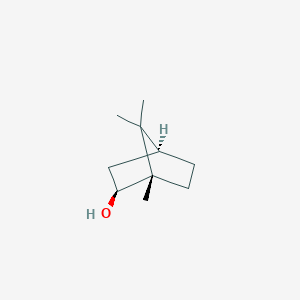
Butoxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxylate is a chemical compound with the molecular formula C32H36N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and exhibit distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butoxylate can be synthesized through the ethoxylation process, where ethylene oxide is added to a substrate. This reaction typically involves the use of alcohols or phenols as starting materials. The reaction is carried out by blowing ethylene oxide through the alcohol at a temperature of 180°C and under a pressure of 1-2 bar, with potassium hydroxide serving as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of sophisticated catalysts to control the reaction and produce a product with a narrow range of ethoxylates. This ensures consistency in the molecular weight distribution of the final product .
Chemical Reactions Analysis
Types of Reactions: Butoxylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, forming oxides.
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly involves reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Butoxylate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of other chemical compounds.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of butoxylate involves its interaction with molecular targets and pathways within biological systems. For instance, in the context of non-steroidal anti-inflammatory drugs, this compound derivatives have been shown to produce relaxation of arterial smooth muscle by releasing nitric oxide or its products . This highlights its potential role in modulating vascular reactions and providing therapeutic benefits.
Comparison with Similar Compounds
Ethoxylates: Compounds formed by the addition of ethylene oxide to alcohols or phenols.
Propoxylates: Similar to ethoxylates but involve the addition of propylene oxide.
Alcohol Ethoxylates: Nonionic surfactants used in various commercial products.
Uniqueness of Butoxylate: this compound stands out due to its specific molecular structure and the ability to undergo a wide range of chemical reactions. Its applications in both scientific research and industrial processes further highlight its versatility and importance .
Properties
CAS No. |
15302-05-3 |
|---|---|
Molecular Formula |
C32H36N2O2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
butyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C32H36N2O2/c1-2-3-25-36-30(35)31(27-13-7-4-8-14-27)19-22-34(23-20-31)24-21-32(26-33,28-15-9-5-10-16-28)29-17-11-6-12-18-29/h4-18H,2-3,19-25H2,1H3 |
InChI Key |
MQWDTXAOPTYTLC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)
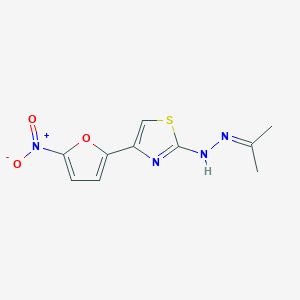
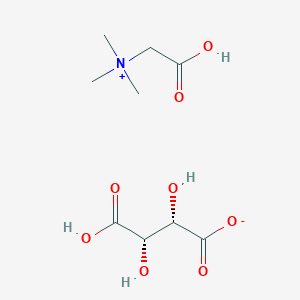


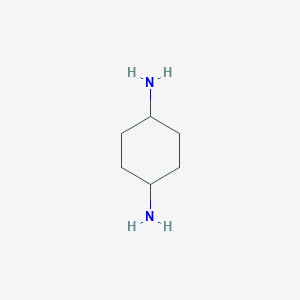
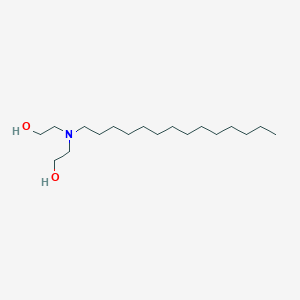
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
